molecular formula C25H17BrO4 B4110009 1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No. B4110009
M. Wt: 461.3 g/mol
InChI Key: POKHPFXYRUQYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a chemical compound that belongs to the class of cyclopropa[c]chromene derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The exact mechanism of action of 1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that 1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as reduce the levels of oxidative stress markers such as MDA and ROS. It has also been shown to induce apoptosis in cancer cells and protect against neurotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or tissues. However, one limitation is that its solubility in water is limited, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one could focus on exploring its potential use in the treatment of various neurological disorders, as well as investigating its effects on other signaling pathways in the body. Additionally, further studies could be conducted to optimize its synthesis and improve its solubility in water, which could expand its potential applications in scientific research.

Scientific Research Applications

1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1,1a-dibenzoyl-6-bromo-1-methyl-7bH-cyclopropa[c]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrO4/c1-24(21(27)15-8-4-2-5-9-15)20-18-14-17(26)12-13-19(18)30-23(29)25(20,24)22(28)16-10-6-3-7-11-16/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKHPFXYRUQYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 2
1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 3
1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 4
1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 5
1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Reactant of Route 6
1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

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